N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
Description
N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a benzamide derivative featuring a 1,3-thiazole core substituted at the 4-position with a 3,4-dimethoxyphenyl group and at the 2-position with a 3-fluorobenzamide moiety. For instance, coupling 2-amino-4-(3,4-dimethoxyphenyl)thiazole with 3-fluorobenzoyl chloride in the presence of a base could yield the target compound, as seen in similar reactions . The 3-fluoro and 3,4-dimethoxyphenyl substituents likely influence electronic properties, solubility, and biological interactions, distinguishing it from other analogs.
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c1-23-15-7-6-11(9-16(15)24-2)14-10-25-18(20-14)21-17(22)12-4-3-5-13(19)8-12/h3-10H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAYBGBFHBLOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive review of its biological activity, synthesizing findings from various studies that explore its mechanisms, effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 320.37 g/mol
The compound features a thiazole ring, a fluorobenzamide moiety, and methoxy substitutions that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines. For instance:
- Case Study : A study evaluated the cytotoxic effects of various thiazole derivatives against human breast cancer cells (MCF-7). The results showed that compounds with methoxy substitutions had enhanced cytotoxicity compared to their unsubstituted counterparts .
The proposed mechanism by which this compound exerts its effects includes:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes. For example, derivatives with thiazole rings demonstrated significant inhibition of COX-2 activity .
- Induction of Apoptosis : Studies suggest that thiazole-containing compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have shown promise in antimicrobial applications. For instance:
- Antifungal Activity : A study on related thiazole compounds revealed moderate antifungal activity against Candida albicans, indicating potential for further development as antifungal agents .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in MCF-7 cells | |
| Enzyme Inhibition | COX-2 inhibition | |
| Antimicrobial | Moderate antifungal activity |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of methoxy groups is believed to enhance lipophilicity and improve cellular uptake. Additionally, modifications on the thiazole ring can significantly alter biological activity.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide as an anticancer agent. Research indicates that benzamide derivatives can inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound may act by inhibiting specific kinases involved in cancer cell proliferation and survival. For instance, certain benzamide derivatives have been shown to inhibit RET kinase activity, which is crucial in some cancers .
- Case Study : A study reported that compounds structurally related to this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Antifungal Properties
Benzamide derivatives have also demonstrated antifungal activity. The structural features of this compound may enhance its efficacy against fungal pathogens:
- Research Findings : Studies have shown that modifications in the benzamide structure can lead to enhanced antifungal activity. The thiazole component is particularly noted for its role in increasing the bioactivity against various fungal strains .
Pharmacological Potential
The pharmacological applications of this compound extend beyond anticancer and antifungal activities:
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Neuroprotective Effects : There is emerging evidence that certain benzamide derivatives can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
Data Table: Summary of Applications
Comparison with Similar Compounds
Thiazole-Containing Benzamides
Thiazole rings fused with benzamide groups are common in medicinal chemistry. Key analogs include:
Key Observations :
Triazole Derivatives and Tautomerism
Pesticide-Related Benzamides
Compounds like diflubenzuron and fluazuron (–8) share a benzamide backbone but feature substituents tailored for pesticidal activity (e.g., trifluoromethyl, dichlorophenyl). The target compound’s 3,4-dimethoxyphenyl and fluorine substituents suggest divergent applications, possibly in pharmaceuticals rather than agrochemistry.
Anti-Inflammatory Thiazole-Benzamides
N-(4-Phenyl-1,3-thiazol-2-yl)benzamide derivatives () show anti-inflammatory activity, with 5c (4-chloro) and 5n (3-trifluoromethyl) being most potent. The target’s 3-fluoro group may similarly modulate COX-2 inhibition, though direct activity data are lacking .
Spectroscopic Profiling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
